molecular formula C9H13NS B12510095 2-(Thiophen-3-yl)piperidine

2-(Thiophen-3-yl)piperidine

Cat. No.: B12510095
M. Wt: 167.27 g/mol
InChI Key: UHVATRZTCVVMRN-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a thiophene ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)piperidine typically involves the reaction of thiophene derivatives with piperidine under specific conditions. One common method is the condensation reaction, where thiophene-3-carboxaldehyde reacts with piperidine in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to thiophene sulfoxides, while reduction of the piperidine ring can yield various substituted piperidines.

Scientific Research Applications

2-(Thiophen-3-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique electronic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways such as NF-κB and PI3K/Akt. These interactions can result in various physiological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

    Thiophene: A five-membered ring containing sulfur, similar to the thiophene ring in 2-(Thiophen-3-yl)piperidine.

    Piperidine: A six-membered ring containing nitrogen, similar to the piperidine ring in this compound.

    Thiophene-2-carboxaldehyde: A thiophene derivative used in the synthesis of this compound.

Uniqueness: this compound is unique due to the combination of the thiophene and piperidine rings, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

2-thiophen-3-ylpiperidine

InChI

InChI=1S/C9H13NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h4,6-7,9-10H,1-3,5H2

InChI Key

UHVATRZTCVVMRN-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CSC=C2

Origin of Product

United States

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